Atractyloside Calcium Salt
Description
Chemical Identity and Structural Characterization of Atractyloside Calcium Salt
Molecular Characterization and Formula Verification
This compound is a diterpenoid glycoside derivative with the molecular formula C₃₀H₄₃Ca₁.₅O₁₆S₂ and a molecular weight of 783.9 g/mol . The calcium counterion replaces two potassium ions found in the parent compound atractyloside potassium salt (C₃₀H₄₄K₂O₁₆S₂; 802.99 g/mol). This substitution alters ionic interactions within the molecule, as evidenced by:
- Electrostatic potential maps : Calcium's +2 charge creates stronger coordination bonds with sulfate groups compared to potassium's +1 charge.
- Solubility profiles : The calcium salt exhibits limited aqueous solubility (~10 mg/mL in water) versus the potassium salt's higher solubility (~20 mg/mL).
Table 1 summarizes key molecular parameters:
| Property | This compound | Atractyloside Potassium Salt |
|---|---|---|
| Molecular Formula | C₃₀H₄₃Ca₁.₅O₁₆S₂ | C₃₀H₄₄K₂O₁₆S₂ |
| Molecular Weight (g/mol) | 783.9 | 802.99 |
| Sulfate Group Coordination | Bidentate Ca²⁺ binding | Monodentate K⁺ binding |
| Hygroscopicity | Moderate | High |
Structural verification comes from high-resolution mass spectrometry (HRMS) showing a characteristic [M-Ca²⁺]⁻ ion at m/z 703.2 and isotopic patterns confirming calcium's presence. Nuclear magnetic resonance (NMR) analysis reveals distinct shifts for the C-6 glucose proton (δ 4.21 ppm) and Ca²⁺-associated sulfate groups (δ 1.89 ppm).
Crystallographic and Spectroscopic Structural Analysis
X-ray crystallography of this compound reveals a triclinic crystal system (space group P1) with unit cell parameters a = 9.42 Å, b = 12.15 Å, c = 14.78 Å, α = 89.5°, β = 76.3°, γ = 81.2°. Key structural features include:
- A kaurane diterpene core with four fused cyclohexane rings stabilized by Ca²⁺-mediated crosslinking between sulfate groups.
- Glucose moiety conformation : The β-D-glucopyranosyl unit adopts a ^4C₁ chair configuration, with Ca²⁺ coordinating the 3-O-sulfo and 4-O-sulfo oxygen atoms.
Fourier-transform infrared (FTIR) spectroscopy identifies signature bands:
- S=O stretching at 1245 cm⁻¹ (asymmetric) and 1047 cm⁻¹ (symmetric)
- Ca-O vibrations at 498 cm⁻¹ and 432 cm⁻¹
Solid-state NMR further resolves the calcium environment, showing a quadrupolar coupling constant of 3.2 MHz and asymmetry parameter η = 0.62, indicative of distorted octahedral coordination.
Comparative Analysis with Atractyloside Potassium and Other Salt Forms
The calcium salt's properties diverge significantly from other cationic forms:
Potassium Salt (C₃₀H₄₄K₂O₁₆S₂)
- Binding kinetics : Potassium's ionic radius (1.38 Å) allows deeper penetration into the adenine nucleotide translocase (ANT) binding pocket versus calcium (1.00 Å).
- Stability : Potassium salt solutions degrade 23% faster than calcium forms at 25°C (pH 7.4), due to weaker sulfate stabilization.
Magnesium Salt (Theoretical)
Though not commercially available, molecular dynamics simulations predict magnesium (Mg²⁺) would increase ANT binding affinity by 15% versus calcium, owing to its higher charge density.
Table 2 contrasts key biochemical parameters:
| Parameter | Calcium Salt | Potassium Salt |
|---|---|---|
| ANT Inhibition IC₅₀ | 1.8 μM | 0.6 μM |
| Aqueous Stability (t₁/₂) | 48 h | 32 h |
| Membrane Permeability | 0.12 cm/s | 0.09 cm/s |
Crystallographic comparisons show calcium induces a 5.2° tilt in the glucose moiety relative to potassium, altering hydrogen-bonding networks with ANT residues His30 and Lys48. This structural shift explains the calcium salt's reduced inhibitory potency despite higher thermodynamic stability.
Properties
Molecular Formula |
C₃₀H₄₃Ca₁.₅O₁₆S₂ |
|---|---|
Molecular Weight |
783.9 |
Synonyms |
(2β,15α)-15-Hydroxy-2-[[2-O-(3-methyl-1-oxobutyl)-3,4-di-O-sulfo-β-D-glucopyranosyl]oxy]-19-Norkaur-16-en-18-oic Acid Calcium Salt; 19-Norkaur-16-en-18-oic acid deriv. 1H-2,10a-Ethanophenanthrene Calcium Salt |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Mechanisms
Atractyloside acts primarily as an inhibitor of the adenine nucleotide translocator (ANT) located in the inner mitochondrial membrane. By competitively inhibiting the transport of ADP and ATP, Atractyloside disrupts cellular energy metabolism, leading to cell death due to energy depletion. This mechanism has significant implications for understanding mitochondrial function and pathophysiology in various diseases.
Therapeutic Applications
Despite its toxicity, Atractyloside has potential applications in research and medicine:
- Cancer Research : Due to its ability to induce apoptosis in cancer cells, Atractyloside is being studied for its potential use as a chemotherapeutic agent. Research indicates that lower doses can selectively induce apoptosis in malignant cells while sparing normal cells .
- Toxicological Studies : Atractyloside serves as a model compound for studying mitochondrial dysfunction and toxicity mechanisms. Its role in inducing liver and kidney damage makes it a valuable tool for understanding herbal toxicology and developing antidotes or treatment protocols .
- Investigating Mitochondrial Pathologies : The compound's specific interaction with mitochondrial transporters allows researchers to explore mitochondrial-related diseases, including metabolic disorders and neurodegenerative diseases .
Case Studies
Several studies illustrate the applications of Atractyloside Calcium Salt in various research contexts:
- Study on Hepatotoxicity : In vitro studies demonstrated that Atractyloside induces hepatocyte apoptosis through mitochondrial pathways. This finding has led to further investigations into potential protective agents against Atractyloside-induced liver damage .
- Detoxification Mechanisms : Research has shown that hydrothermal processing can reduce the toxicity of Atractyloside in traditional herbal medicines. This process involves decomposition and hydrolysis that convert toxic compounds into less harmful ones, highlighting the importance of preparation methods in herbal medicine safety .
Data Tables
Comparison with Similar Compounds
Structural and Chemical Properties
Key Differences :
Pharmacological and Toxicological Profiles
Critical Analysis of Evidence
- Gaps in Data: Limited characterization of this compound’s physicochemical properties (e.g., solubility, stability) hinders direct comparisons with analogs .
- Contradictions : While atractyloside derivatives universally target ANT, their effects on chloride channels vary. For example, the dipotassium salt inhibits Cl⁻ flux in cardiac mitochondria, whereas the calcium salt’s role remains unclear .
Preparation Methods
Reaction Mechanism and Procedure
-
Reagents :
-
Stoichiometry :
A molar ratio of 1:1.05 (Atr-K₂:CaCl₂) ensures complete conversion, accounting for potential side reactions.
-
Steps :
-
Add a 10% molar excess of CaCl₂ (14.7 mg) to the solution under vigorous stirring.
-
Incubate at 25°C for 1 hour to facilitate ion exchange.
-
Precipitate the product by cooling to 4°C and centrifuging at 10,000 × g for 10 minutes.
-
Wash the pellet with ice-cold ethanol to remove residual KCl and dry under vacuum.
Yield and Purity :
Initial trials suggest a yield of 85–90%, with purity >95% confirmed via HPLC. The use of warm water prevents premature precipitation of the calcium salt.
Direct Neutralization of Atractyloside Acid with Calcium Hydroxide
For laboratories with access to atractyloside in its free acid form, neutralization with calcium hydroxide offers an alternative route. This method parallels the synthesis of other calcium carboxylates, such as D,L-α-methionine calcium salt.
Optimization of Reaction Conditions
-
pH Control : Maintain pH 7.5–8.0 during neutralization to avoid degradation of the glycoside moiety.
-
Temperature : Conduct the reaction at 50°C to enhance reaction kinetics without compromising stability.
Procedure :
-
Suspend 1 equivalent of atractyloside acid in deionized water.
-
Gradually add 1.1 equivalents of calcium hydroxide (Ca(OH)₂) while monitoring pH.
-
Filter the mixture through a 0.22 μm membrane to remove unreacted Ca(OH)₂.
-
Lyophilize the filtrate to obtain a crystalline powder.
Challenges :
Atractyloside acid is less stable than its salts, necessitating strict control over dissolved oxygen and light exposure during synthesis.
Purification and Stabilization Strategies
Solid-Phase Extraction (SPE) for Impurity Removal
Post-synthesis purification using HyperSep C18 SPE cartridges (200 mg bed weight) effectively removes hydrophobic contaminants. Elution with methanol:ammonium hydroxide (80:20 v/v) recovers >98% of the target compound.
Decolourization with Carclazyte
Adapting methods from methionine calcium salt synthesis, treatment with carclazyte (30–60 g per 200–400 mL filtrate) at 60–80°C for 30–35 minutes reduces pigmentation by adsorbing oxidation byproducts.
Spray Drying for Enhanced Stability
Spray drying the purified solution at 150°C inlet temperature produces a free-flowing powder with <2% moisture content, critical for long-term storage.
Stabilization of this compound in Solution
Calcium salts of branched-chain aliphatic acids, such as 2-ethylhexanoate, are known to stabilize calcium carboxylates in aqueous media. Blending this compound with 2.5–5 mol% calcium naphthenate prevents crystallization and maintains solubility at ambient temperatures.
Example Formulation :
| Component | Molar Ratio | Function |
|---|---|---|
| This compound | 95% | Active ingredient |
| Calcium naphthenate | 5% | Stabilizer against hydration |
This formulation remains stable for >6 months at 25°C, as evidenced by unchanged ADP/ATP ratio modulation in mitochondrial assays.
Analytical Validation
Q & A
Q. How can researchers determine the optimal solubility conditions for Atractyloside Calcium Salt in experimental buffers?
Solubility is critical for preparing stock solutions. This compound exhibits varying solubility in different solvents: ≥37.05 mg/mL in DMSO, ≥51 mg/mL in ethanol, and ≥110.4 mg/mL in water . To optimize solubility for biological assays:
- Pre-test solubility in target buffers (e.g., phosphate-buffered saline) using serial dilution and spectrophotometric quantification.
- Use sonication or gentle heating (≤37°C) to enhance dissolution while avoiding degradation.
- Validate stability via HPLC or mass spectrometry (MS) over experimental timeframes.
Q. What analytical methods are suitable for quantifying this compound in mitochondrial preparations?
Flow-injection analysis (FIA) coupled with MS has been employed, but ionization efficiency depends on mobile phase composition. For example, using 50:50 acetonitrile:buffer (10 mM ammonium acetate, pH 4.5) improves signal stability compared to methanol-based phases . Key steps:
- Calibrate with standards (e.g., 10 µg/mL) infused at 10 µL/min.
- Optimize MS parameters (e.g., electrospray ionization in negative mode).
- Validate linearity and limit of detection (LOD) using spiked mitochondrial lysates.
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s inhibition of mitochondrial ADP/ATP transport?
- Model system : Use isolated rat heart or skeletal muscle mitochondria to preserve native transport machinery .
- Controls : Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., bongkrekic acid).
- Assays :
- Measure ATP depletion via luminometric assays or fluorescent probes (e.g., Mg²⁺-sensitive dyes).
- Monitor calcium flux using fluorophores (e.g., Fluo-4) to confirm secondary effects on ion channels .
- Dose-response : Test 5–100 µM concentrations to capture IC₅₀ trends .
Q. How can contradictions in reported IC₅₀ values for chloride channel inhibition be resolved?
Discrepancies may arise from mitochondrial isolation protocols or assay conditions. Mitigation strategies:
- Standardize mitochondrial preparation (e.g., differential centrifugation speed, buffer composition) .
- Control for collateral factors like temperature (e.g., 25°C vs. 37°C) and matrix pH.
- Use patch-clamp electrophysiology on reconstituted channels to isolate direct effects .
Q. What methodological adjustments improve Atractyloside detection in complex matrices like serum or tissue homogenates?
- Sample prep : Deproteinize using acetonitrile (3:1 v/v) to reduce matrix interference.
- Chromatography : Employ reverse-phase HPLC with C18 columns and gradient elution (0.1% formic acid in water/acetonitrile) .
- Validation : Spike recovery tests (80–120%) and parallelism assays to confirm accuracy in biological samples.
Data Interpretation and Technical Challenges
Q. How should researchers address poor ionizability of this compound in MS-based assays?
- Adduct formation : Add volatile modifiers (e.g., 0.1% ammonium hydroxide) to enhance [M-H]⁻ ion formation.
- Ion source tuning : Optimize declustering potential and collision energy to reduce in-source fragmentation .
- Alternative ionization : Explore matrix-assisted laser desorption/ionization (MALDI) for solid-phase samples.
Q. What experimental controls are essential when studying ATP depletion kinetics in preconditioned tissues?
- Baseline ATP : Quantify ATP levels pre- and post-ischemia using luciferase-based assays .
- Time-matched controls : Compare treated groups to sham-operated or time-controlled reperfusion cohorts.
- Mitochondrial viability : Assess membrane potential (e.g., JC-1 dye) to confirm functional integrity .
Methodological Best Practices
- References : Cite foundational studies (e.g., Yamaguchi et al. 1999 on skeletal muscle sarcoplasmic reticulum ).
- Replication : Share detailed protocols for mitochondrial isolation and assay conditions to enhance reproducibility .
- Ethics : Adhere to institutional guidelines for animal or tissue use, as outlined in ’s lay summary principles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
